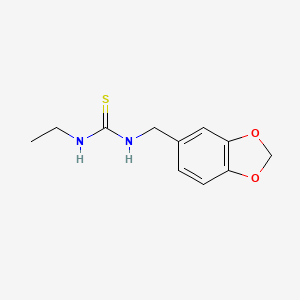![molecular formula C12H15N3O4 B5710961 N-(3-{[(1-methylethylidene)amino]oxy}-5-nitrophenyl)propanamide](/img/structure/B5710961.png)
N-(3-{[(1-methylethylidene)amino]oxy}-5-nitrophenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-{[(1-methylethylidene)amino]oxy}-5-nitrophenyl)propanamide, commonly known as MNPA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. MNPA belongs to the class of nitroaromatic compounds and has been found to possess a unique set of biochemical and physiological effects that make it a promising candidate for various research applications.
作用機序
The mechanism of action of MNPA is not yet fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in cancer cell growth and survival. MNPA has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression. By inhibiting HDACs, MNPA can induce changes in gene expression that lead to cancer cell death.
Biochemical and Physiological Effects:
MNPA has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. MNPA has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which play a key role in the development of various inflammatory diseases. MNPA has also been found to possess potent antioxidant activity, which can protect cells from oxidative stress and damage. Additionally, MNPA has been shown to have neuroprotective effects, which may make it a promising candidate for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of MNPA is its potent anticancer activity, which makes it a promising candidate for the development of novel cancer therapies. MNPA is also relatively easy to synthesize, making it a readily available compound for research purposes. However, one of the limitations of MNPA is its potential toxicity, which may limit its use in certain research applications.
将来の方向性
There are several future directions for research on MNPA. One area of research is the development of novel MNPA derivatives with improved anticancer activity and reduced toxicity. Another area of research is the investigation of the mechanisms underlying the neuroprotective effects of MNPA, which may lead to the development of new treatments for neurodegenerative diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of MNPA, which may uncover new applications for this compound in scientific research.
合成法
The synthesis of MNPA involves the reaction of 3-nitrophenol with isobutyraldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then subjected to a reaction with hydroxylamine hydrochloride to yield MNPA. This synthesis method has been optimized to yield high purity and high yield of MNPA, making it a reliable and efficient method for the production of this compound.
科学的研究の応用
MNPA has been found to have a wide range of potential applications in scientific research. One of the most promising applications of MNPA is in the field of cancer research. MNPA has been found to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. MNPA has been shown to induce cancer cell death by activating apoptosis and inhibiting cell proliferation, making it a promising candidate for the development of novel cancer therapies.
特性
IUPAC Name |
N-[3-nitro-5-(propan-2-ylideneamino)oxyphenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4/c1-4-12(16)13-9-5-10(15(17)18)7-11(6-9)19-14-8(2)3/h5-7H,4H2,1-3H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVGDSGHAIWIGNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=CC(=C1)ON=C(C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}butanamide](/img/structure/B5710882.png)
![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-naphthalenesulfonamide](/img/structure/B5710888.png)
![N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(4-ethoxyphenyl)thiourea](/img/structure/B5710892.png)

![N-(2-chloro-3-pyridinyl)-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5710914.png)
![N-[2-(3-chlorophenyl)ethyl]-3-(5-methyl-2-furyl)acrylamide](/img/structure/B5710921.png)

![N-{4-[(3-nitrobenzyl)oxy]phenyl}acetamide](/img/structure/B5710931.png)

![N-{[(2,3-dimethoxyphenyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5710956.png)



![3-{[methyl(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5710995.png)